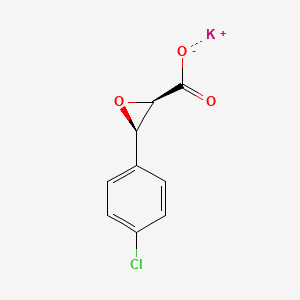![molecular formula C13H13F3N2O3 B13480304 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid is a fluorinated organic compound It is characterized by the presence of a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid typically involves the following steps:
Formation of the Trifluoroacetyl Intermediate: The initial step involves the reaction of benzoic acid with trifluoroacetic anhydride in the presence of a catalyst to form 4-(2,2,2-trifluoroacetyl)benzoic acid.
Piperazine Derivatization: The next step involves the reaction of the trifluoroacetyl intermediate with piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperazine ring can interact with receptors and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoroacetyl)benzoic acid: Similar structure but lacks the piperazine ring.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoroacetyl group.
2-(Trifluoromethyl)benzoic acid: Similar to 4-(trifluoromethyl)benzoic acid but with the trifluoromethyl group in a different position.
Uniqueness
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid is unique due to the presence of both the trifluoroacetyl group and the piperazine ring. This combination imparts distinct chemical properties, such as enhanced stability and specific interactions with biological targets, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H13F3N2O3 |
|---|---|
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(21)18-7-5-17(6-8-18)10-3-1-9(2-4-10)11(19)20/h1-4H,5-8H2,(H,19,20) |
InChI-Schlüssel |
MEAMDJFWXDSIGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)





![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)




